2-Propanone, 1,3-bis(2-methylphenyl)-
Description
2-Propanone, 1,3-bis(2-methylphenyl)- is an aromatic ketone featuring two 2-methylphenyl groups attached to the 1 and 3 positions of a propanone backbone. For instance, its derivative, 1,3-bis(2-methylphenyl)-2-imidazolidinylidene (MPI), is utilized as a catalyst in isomerization reactions to synthesize tetrahydro-β-carbolines, achieving high reaction efficiency (>85% product purity) with low catalyst loading (0.1 mol%) .
Properties
CAS No. |
23592-92-9 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1,3-bis(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O/c1-13-7-3-5-9-15(13)11-17(18)12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI Key |
QPNXDVXEPXVRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,3-bis(2-methylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where acetone reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1,3-bis(2-methylphenyl)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,3-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2-Propanone, 1,3-bis(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,3-bis(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its reactivity and interactions with other molecules. These transformations can influence various biological and chemical processes, making the compound a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, substitution patterns, or functional groups. Key comparisons include:
2-Propanone, 1,1-bis(4-methoxyphenyl)- (CAS 101544-53-0)
- Molecular Formula : C₁₇H₁₈O₃
- Molecular Weight : 270.328 g/mol
- Substituents: Two 4-methoxyphenyl groups at the 1,1-positions of propanone.
- Key Differences: The substitution pattern (1,1- vs. The methoxy group (-OCH₃) is more electron-donating than the methyl group (-CH₃), influencing electronic properties and reactivity. Applications: This compound is listed in chemical databases (e.g., Beilstein, Wikidata) but lacks explicit application data in the evidence .
2-Propanol, 1,3-bis(4-aminophenoxy)- (CAS 25151-48-8)
- Molecular Formula : C₁₅H₁₈N₂O₃
- Substituents: Two 4-aminophenoxy groups at the 1,3-positions of propanol.
- Key Differences: The propanol backbone introduces a hydroxyl group, enabling hydrogen bonding and altering polarity compared to the ketone. Applications: Likely used in epoxy resins or polymer precursors due to its amine functionality .
1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)
- Molecular Formula : C₂₇H₂₈P₂
- Substituents: Two diphenylphosphino groups at the 1,3-positions of propane.
- Key Differences: Phosphine ligands enable metal coordination, making it a staple in catalysis (e.g., cross-coupling reactions), unlike the non-coordinating methylphenyl groups in the target compound. Market Relevance: Widely used in industrial catalysis, with detailed safety and handling protocols documented due to its toxicity .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Effects: Methoxy and amino substituents enhance electron density on aromatic rings, increasing reactivity toward electrophiles compared to methyl groups.
- Steric Considerations : 1,3-Substitution in the target compound may reduce steric hindrance compared to 1,1-substitution, favoring certain reaction pathways .
- Catalytic Utility : The target compound’s MPI derivative demonstrates high catalytic efficiency, suggesting that methylphenyl groups stabilize reactive intermediates without steric overcrowding .
Notes
Data Limitations: Direct comparative studies on 2-Propanone, 1,3-bis(2-methylphenyl)- are scarce. Inferences are drawn from structural analogs and substituent chemistry.
Safety and Handling : While the target compound lacks explicit safety data, similar aromatic ketones (e.g., 1,3-dichlorobenzene derivatives) often require precautions due to toxicity .
Market Gaps: The 1,3-bis(2-methylphenyl) derivative has niche applications in catalysis, whereas phosphine and amino analogs dominate industrial markets .
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